molecular formula C21H19BrO5 B285196 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

Cat. No. B285196
M. Wt: 431.3 g/mol
InChI Key: MOSAKCLIFKIKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of chromenones and has a molecular formula of C23H21BrO5.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been investigated for its potential use as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have antiviral activity by inhibiting the replication of viruses. Additionally, this compound has been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses and suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate in lab experiments is its potential applications in various fields of scientific research. This compound has been studied for its anticancer, antiviral, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. Furthermore, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate involves a multi-step process that includes the condensation of 2-bromophenol with ethyl 2-bromo-4-oxobutanoate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification through column chromatography. This method has been reported to yield the desired product in good yields and with high purity.

properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate

InChI

InChI=1S/C21H19BrO5/c1-3-13(4-2)21(24)26-14-9-10-15-18(11-14)25-12-19(20(15)23)27-17-8-6-5-7-16(17)22/h5-13H,3-4H2,1-2H3

InChI Key

MOSAKCLIFKIKEG-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Canonical SMILES

CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

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